3-butoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
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Description
The compound “3-butoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide” is a benzamide derivative with a tetrazole and butoxy group. Benzamides are a class of compounds containing a benzene ring and an amide group . Tetrazoles are a class of compounds that contain a 5-membered ring with four nitrogen atoms . They are known for their energetic properties and are used in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a tetrazole group attached to the phenyl ring and a butoxy group attached to the third position of the benzene ring . The exact structure and its properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a benzamide and tetrazole derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of such a compound would likely be influenced by the electron-withdrawing nature of the amide group and the electron-donating nature of the tetrazole group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing its solubility and melting point . The tetrazole group could contribute to its acidity .Future Directions
Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry given the known biological activity of many tetrazole derivatives . Further studies could also aim to fully characterize its physical and chemical properties, and assess its safety profile.
Properties
IUPAC Name |
3-butoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-3-10-25-16-9-5-7-14(12-16)18(24)19-15-8-4-6-13(11-15)17-20-22-23-21-17/h4-9,11-12H,2-3,10H2,1H3,(H,19,24)(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZZGTJXDHUEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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